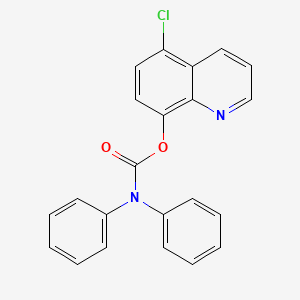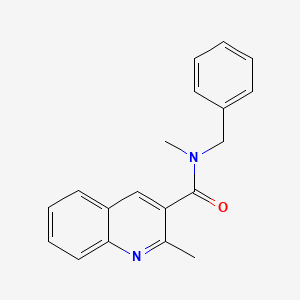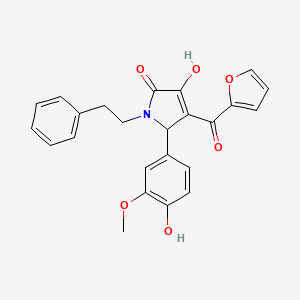![molecular formula C27H29N3O6 B12136354 1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136354.png)
1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-ethyl-4’-hydroxy-3’-(4-methoxybenzoyl)-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of indole and pyrrole rings, making it a significant molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “1-ethyl-4’-hydroxy-3’-(4-methoxybenzoyl)-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole precursors, followed by their coupling through a spiro linkage. Common reagents used in these reactions include:
- Indole derivatives
- Pyrrole derivatives
- Morpholine
- Benzoyl chloride
- Ethylating agents
Industrial Production Methods: Industrial production of such complex compounds often requires advanced techniques such as:
- High-pressure liquid chromatography (HPLC)
- Column chromatography
- Recrystallization
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : Conversion of hydroxyl groups to carbonyl groups.
- Reduction : Reduction of carbonyl groups to hydroxyl groups.
- Substitution : Replacement of functional groups with other substituents.
- Oxidizing agents : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
- Reducing agents : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
- Substitution reagents : Halogenating agents, Nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying spiro compounds’ properties and reactivity.
Biology: In biological research, this compound may serve as a probe for studying enzyme interactions and cellular pathways. Its morpholine moiety is known to interact with various biological targets.
Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “1-ethyl-4’-hydroxy-3’-(4-methoxybenzoyl)-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” involves its interaction with specific molecular targets. The morpholine group can interact with enzymes or receptors, modulating their activity. The indole and pyrrole rings may also participate in binding to proteins or nucleic acids, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Spiro[indole-pyrrole] derivatives
- Morpholine-containing compounds
- Benzoyl-substituted indoles
Uniqueness: This compound’s uniqueness lies in its combination of functional groups and spiro linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities.
Eigenschaften
Molekularformel |
C27H29N3O6 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
(4'E)-1-ethyl-4'-[hydroxy-(4-methoxyphenyl)methylidene]-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H29N3O6/c1-3-29-21-7-5-4-6-20(21)27(26(29)34)22(23(31)18-8-10-19(35-2)11-9-18)24(32)25(33)30(27)13-12-28-14-16-36-17-15-28/h4-11,31H,3,12-17H2,1-2H3/b23-22- |
InChI-Schlüssel |
CSVPFOFXVCRSAX-FCQUAONHSA-N |
Isomerische SMILES |
CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OC)\O)/C(=O)C(=O)N3CCN5CCOCC5 |
Kanonische SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OC)O)C(=O)C(=O)N3CCN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12136288.png)
![6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B12136292.png)


![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)

![ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12136328.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)
![7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol](/img/structure/B12136337.png)

![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
